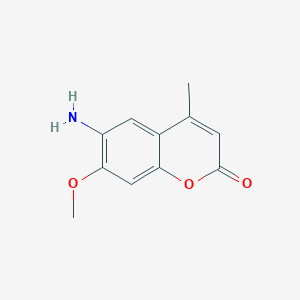

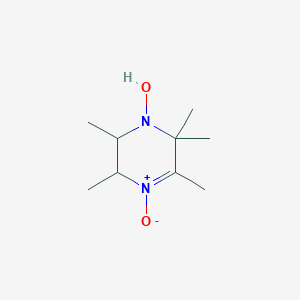

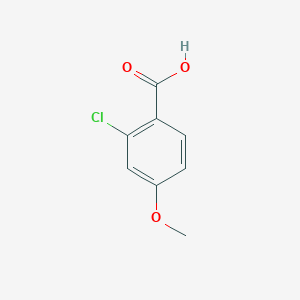

6-氨基-7-甲氧基-4-甲基-2H-色满-2-酮

描述

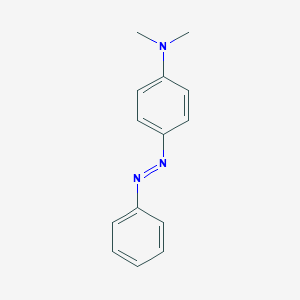

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. The compound belongs to the chromen-2-one (coumarin) family, known for their broad spectrum of biological activities and applications in different chemical syntheses.

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one, typically involves multi-component reactions that allow for the efficient assembly of the core structure. For example, a notable synthetic approach involves the three-component synthesis under green conditions, highlighting the contemporary focus on sustainable chemistry practices (Vachan et al., 2019). Additionally, the synthesis can be achieved through ring opening and closure reactions, demonstrating the versatility of synthetic strategies for chromen-2-one derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one and related compounds can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These techniques provide detailed information about the molecular conformation, functional group orientation, and overall geometry of the compound (Naveen et al., 2007).

Chemical Reactions and Properties

Chromen-2-one derivatives participate in a range of chemical reactions, leveraging their reactive sites for further functionalization. The presence of the amino group allows for nucleophilic attack, and the methoxy group can influence the electronic properties of the molecule. These features enable the compound to undergo various transformations, contributing to its versatility in synthetic applications (Bam & Chalifoux, 2018).

Physical Properties Analysis

The physical properties of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in different chemical contexts. These properties are typically investigated using crystallography and thermal analysis techniques to ensure the compound's suitability for intended applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are defined by the compound's molecular structure. Theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, predicting the compound's behavior in various chemical environments (Halim & Ibrahim, 2022).

科学研究应用

合成和生物活性

- 腺苷受体靶向:由 2-氧代-2H-色满-3-甲腈和氰基乙酰胺合成的新型色满衍生物被确定为靶向腺苷受体的新的支架,突出了它们在腺苷受体受累的疾病的药物发现和开发中的潜力 (Costa et al., 2011).

- 抗利什曼原虫活性:从巴拿马加里皮亚树中合成一种具有抗利什曼原虫活性的天然产物,7-甲氧基-8-(4-甲基-3-呋喃基)-2H-色满-2-酮,证明了色满衍生物对利什曼病的治疗潜力 (Schmidt et al., 2012).

- 抗菌活性:合成和评估噻唑取代的香豆素的抗菌活性展示了色满衍生物在解决细菌和真菌感染中的作用 (Parameshwarappa et al., 2009).

光物理性质

- 对取代香豆素衍生物的荧光行为的研究,特别是色满-2-酮骨架上的乙酰氧基取代基,有助于了解取代基如何影响这些化合物的发光特性。这项研究与材料科学和传感器开发中的应用相关 (Ranjith et al., 2010).

未来方向

The future directions for research on “6-Amino-7-methoxy-4-methyl-2H-chromen-2-one” and similar compounds could involve further exploration of their biological properties and potential applications in medicine. Given the diverse biological activities of coumarin derivatives, there is considerable scope for future research in this area .

属性

IUPAC Name |

6-amino-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSFFVYHKYAFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316127 | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-7-methoxy-4-methyl-2H-chromen-2-one | |

CAS RN |

29001-27-2 | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29001-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029001272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC299881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)